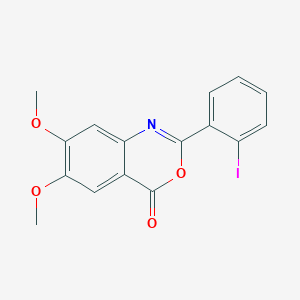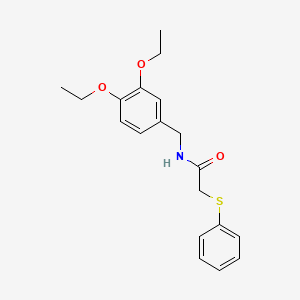![molecular formula C19H20ClNO B5480170 N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B5480170.png)
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group and a phenylmethanamine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and benzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The resulting product is purified using column chromatography, typically with a petroleum ether/ethyl acetate mixture as the eluent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydro compounds, and various substituted aromatic compounds .
Applications De Recherche Scientifique
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares a similar naphthalene structure but differs in its substituents and overall molecular framework.
N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: Another compound with a methoxynaphthalene core, but with different functional groups and applications.
Uniqueness
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific combination of a methoxynaphthalene ring and a phenylmethanamine moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.ClH/c1-21-19-12-11-16-9-5-6-10-17(16)18(19)14-20-13-15-7-3-2-4-8-15;/h2-12,20H,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZHLOZNGYMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-(3-pyridinyl)pyrimidine](/img/structure/B5480093.png)

![2-methoxy-5-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 1-naphthoate](/img/structure/B5480098.png)
![3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5480111.png)
![5-Nitro-6-[2-(propan-2-yloxy)phenyl]piperidin-2-one](/img/structure/B5480118.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B5480133.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5480137.png)
![6-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5480143.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5480160.png)
![methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5480164.png)
![(3S*,4R*)-3-ethyl-4-methyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5480165.png)
![1-(2,2-dimethylpropyl)-4-{[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidin-2-one](/img/structure/B5480169.png)

![N-cyclopropyl-7-[(3,5-dimethylisoxazol-4-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5480192.png)
